molecular formula C8H14Cl2N2 B012667 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride CAS No. 111041-03-3

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride

Cat. No.: B012667
CAS No.: 111041-03-3
M. Wt: 209.11 g/mol
InChI Key: DDMSKIKYADWREH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride is a chemical compound with the molecular formula C8H14Cl2N2 and a molecular weight of 209.12 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

The synthesis of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride involves several steps. One common method includes the reaction of piperidine with 2-chloroacetonitrile under controlled conditions to form the desired product. The reaction typically requires a solvent such as ethanol or methanol and is conducted at a temperature range of 0-5°C to ensure optimal yield . Industrial production methods often involve large-scale batch reactions with stringent control over reaction parameters to maintain product purity and consistency.

Chemical Reactions Analysis

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of therapeutic agents for treating various diseases.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of DNA replication, making it useful in various therapeutic applications .

Comparison with Similar Compounds

1-(2-Chloroethyl)piperidine-4-carbonitrile hydrochloride can be compared with other similar compounds such as:

The presence of the nitrile group in this compound makes it unique and enhances its reactivity in various chemical reactions.

Properties

IUPAC Name

1-(2-chloroethyl)piperidine-4-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2.ClH/c9-3-6-11-4-1-8(7-10)2-5-11;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMSKIKYADWREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603033
Record name 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111041-03-3
Record name 1-(2-Chloroethyl)piperidine-4-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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